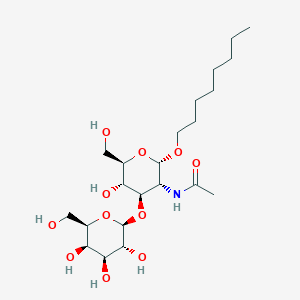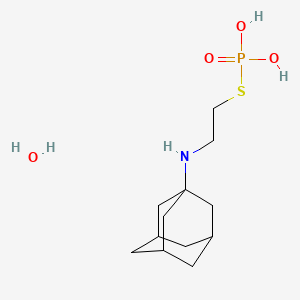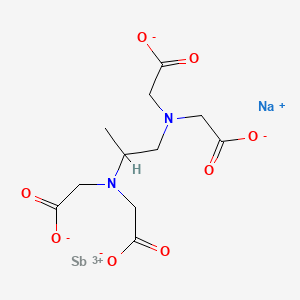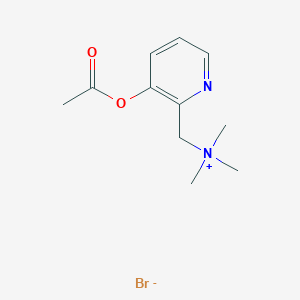
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) typically involves multiple steps. One common method starts with the functionalization of the pyridine ring. The hydroxy group is introduced via a hydroxylation reaction, followed by the formation of the trimethylammonium group through a quaternization reaction with trimethylamine. The final step involves esterification with acetic acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert the ester to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Products include pyridine ketones or aldehydes.
Reduction: Products include pyridine alcohols.
Substitution: Products include pyridine derivatives with different halides.
Aplicaciones Científicas De Investigación
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethylammonium group can interact with negatively charged sites on proteins, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridoxine (Vitamin B6): Similar structure with a hydroxy group on the pyridine ring.
Nicotinamide: Contains a pyridine ring with an amide group.
Choline: Features a trimethylammonium group but lacks the pyridine ring.
Uniqueness
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
66967-89-3 |
|---|---|
Fórmula molecular |
C11H17BrN2O2 |
Peso molecular |
289.17 g/mol |
Nombre IUPAC |
(3-acetyloxypyridin-2-yl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17N2O2.BrH/c1-9(14)15-11-6-5-7-12-10(11)8-13(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GEZQJSJCZVPGGG-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OC1=C(N=CC=C1)C[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)

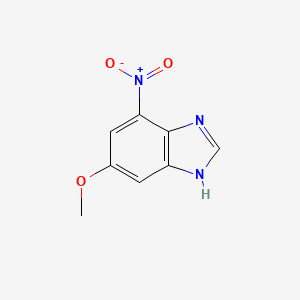

![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)

